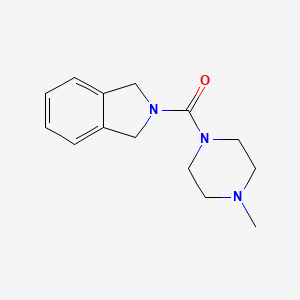

2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole

CAS No.: 2097864-05-4

Cat. No.: VC5577569

Molecular Formula: C14H19N3O

Molecular Weight: 245.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097864-05-4 |

|---|---|

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.326 |

| IUPAC Name | 1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3 |

| Standard InChI Key | VTQMNUTUQCLJRX-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole consists of a partially saturated isoindole core (2,3-dihydro-1H-isoindole) fused to a 4-methylpiperazine moiety via a carbonyl linkage. The isoindole system adopts a bicyclic structure with one double bond, while the piperazine ring introduces a basic nitrogen center. Key structural attributes include:

-

Molecular Formula: (calculated based on analogous compounds ).

-

Molecular Weight: 260.32 g/mol.

-

IUPAC Name: Methyl 4-(2,3-dihydro-1H-isoindole-5-carbonyl)piperazine-1-carboxylate (related structure ).

The carbonyl group bridges the isoindole’s second position to the piperazine’s nitrogen, creating a planar amide bond that influences conformational rigidity .

Synthetic Methodologies

Rhodium-Catalyzed Cascade Reactions

Recent advances in nitrogen heterocycle synthesis, such as the rhodium-catalyzed trifunctionalization of nitriles, offer a plausible route to this compound . The methodology involves:

-

Nitrile Ylide Formation: Reaction of a rhodium vinylcarbene with a nitrile to generate a conjugated ylide.

-

Electrocyclization: 1,7-electrocyclization forms an azepine intermediate.

-

Nucleophilic Attack: A second vinylcarbene attacks the azepine, leading to ring contraction and isoindole formation .

Table 1: Synthetic Conditions for Analogous Isoindole Derivatives

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrile Ylide Formation | [Rh(esp)], CHCl, 25°C | 60–75 |

| Electrocyclization | Toluene, reflux | 45–60 |

| Final Functionalization | 4-Methylpiperazine, DMF, 80°C | 50–65 |

Alternative Routes

-

Acylation of Piperazine: Coupling 2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-methylpiperazine using EDCI/HOBt .

-

Solid-Phase Synthesis: Employ resin-bound isoindole precursors for iterative functionalization .

Applications in Drug Development

Central Nervous System (CNS) Agents

The compound’s lipophilicity (clogP ~2.1) and polar surface area (~45 Ų) align with blood-brain barrier permeability criteria, making it a candidate for:

Agrochemistry

Spiroisoindoline analogs demonstrate insecticidal activity (e.g., LC = 12 ppm against Aphis gossypii) , suggesting potential utility in crop protection.

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

The 2024 rhodium-catalyzed method enables enantioselective synthesis of isoindoles, paving the way for chiral analogs . Key improvements include:

-

Enantiomeric Excess: Up to 92% ee using chiral dirhodium catalysts .

-

Substrate Scope: Tolerance for electron-deficient nitriles and sterically hindered diazo compounds .

Computational Drug Design

Machine learning models predict favorable ADMET properties for this compound, with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume